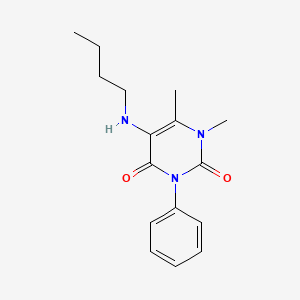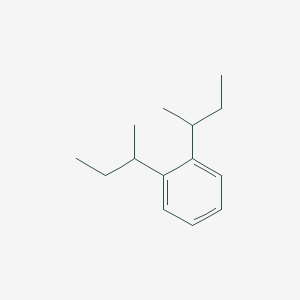![molecular formula C15H23NO3 B14683382 [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate CAS No. 25384-38-7](/img/structure/B14683382.png)
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with benzyl isocyanate. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine or a metal complex to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the benzyl group.
Major Products Formed
Oxidation: The major product is [2-(carboxymethyl)-2-methylpentyl] N-benzylcarbamate.
Reduction: The major product is [2-(hydroxymethyl)-2-methylpentyl] N-benzylamine.
Substitution: The major products depend on the nucleophile used; for example, using methoxide results in [2-(hydroxymethyl)-2-methylpentyl] N-methoxycarbamate.
Applications De Recherche Scientifique
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential use as a drug or drug precursor.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-ethylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-phenylcarbamate
Uniqueness
Compared to similar compounds, [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate has a unique benzyl group that enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes. This makes it a valuable tool in studying enzyme-substrate interactions and developing enzyme inhibitors.
Propriétés
Numéro CAS |
25384-38-7 |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate |
InChI |
InChI=1S/C15H23NO3/c1-3-9-15(2,11-17)12-19-14(18)16-10-13-7-5-4-6-8-13/h4-8,17H,3,9-12H2,1-2H3,(H,16,18) |
Clé InChI |
FQSWAPFQPLQSHF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CO)COC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)

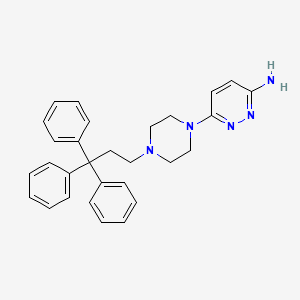
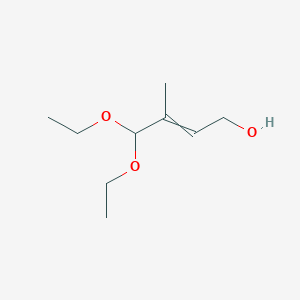
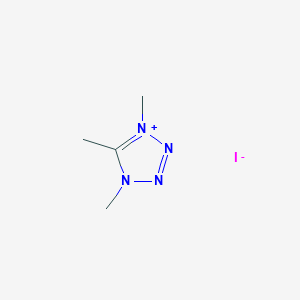
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)

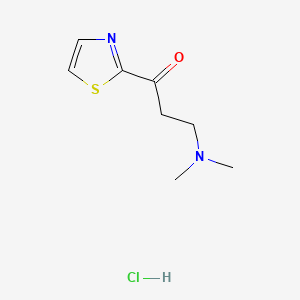
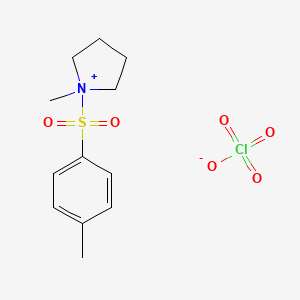
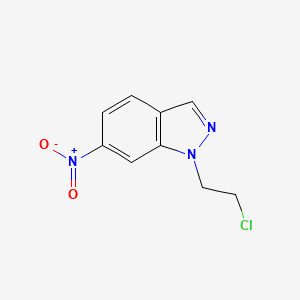
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)

